Comparative Polymerization Conversion Rates: Short-Chain Tetrafluorosuccinate Outperforms Longer-Chain Fluorinated Diesters
In the synthesis of fluorinated polyesters via enzymatic polymerization with ethylene glycol, dimethyl tetrafluorosuccinate (DMTFS), the methyl ester analog of the target compound, demonstrates significantly higher reaction conversion rates compared to the longer-chain dimethyl hexafluoroglutarate (DMHFG) and dimethyl octafluoroadipate (DMOFA). The shorter monomer chain length of the tetrafluorosuccinate scaffold reduces steric hindrance and enhances accessibility to the enzyme active site, leading to greater product recovery [1].
| Evidence Dimension | Enzymatic Polymerization Conversion Rate (Qualitative Trend) |
|---|---|
| Target Compound Data | Shorter monomer (tetrafluorosuccinate) gave rise to high amount of product recovering |
| Comparator Or Baseline | Dimethyl hexafluoroglutarate (DMHFG, 6-carbon) and dimethyl octafluoroadipate (DMOFA, 8-carbon) |
| Quantified Difference | Trend-level superiority of shorter-chain monomer; ultrasound (US) assistance provided ~20% relative conversion increase across all monomers, with greater relative effect on longer-chain monomers (DMHFG, DMOFA) |
| Conditions | Enzymatic polymerization using Candida antarctica lipase B (CALB) with ethylene glycol; reaction conversion assessed by 1H NMR |
Why This Matters
For researchers synthesizing fluorinated polyesters, selecting the tetrafluorosuccinate scaffold over longer perfluorinated diesters ensures higher monomer conversion efficiency and reduces the need for intensive process optimization (e.g., ultrasound).
- [1] Zhao, X.; Noro, J.; Fu, J.; Silva, C.; Cavaco-Paulo, A. Strategies for the synthesis of fluorinated polyesters. RSC Advances, 2019, 9, 1799–1806. DOI: 10.1039/c8ra10341k. View Source
